molecular formula C10H16O3 B6171808 tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate CAS No. 2166660-34-8

tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate

Cat. No.: B6171808
CAS No.: 2166660-34-8
M. Wt: 184.2
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Description

Tert-butyl 1-oxaspiro[23]hexane-5-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of tert-butyl 5-oxaspiro[2.3]hexane-1-carboxylate with suitable reagents. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lithium diisopropylamide in an aprotic medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
  • 1-Oxaspiro[2.3]hexane-5-carbonitrile

Uniqueness

Tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate is unique due to its tert-butyl group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds like methyl 1-oxaspiro[2.3]hexane-5-carboxylate, which lacks the tert-butyl group and thus has different reactivity and applications .

Properties

CAS No.

2166660-34-8

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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